1H-indazole-5-carbonitrile

Description

BenchChem offers high-quality 1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYVNQFNMXDJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456071 |

Source

|

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74626-47-4 |

Source

|

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indazole-5-carbonitrile: Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-carbonitrile is a versatile heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its core indazole structure, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a privileged scaffold in medicinal chemistry.[2][3] The presence of the carbonitrile group at the 5-position enhances its utility as a chemical building block, allowing for a variety of synthetic transformations. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of 1H-indazole-5-carbonitrile, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Structural Elucidation

The unique biological activities of 1H-indazole-5-carbonitrile stem from its distinct chemical and physical properties.[1] A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃ | [1][4] |

| Molecular Weight | 143.15 g/mol | [1][5] |

| Appearance | Off-white to light red solid | [1] |

| Melting Point | ~130-135 °C | [4] |

| Boiling Point (Predicted) | 370.3 ± 15.0 °C | [4][5] |

| Density (Predicted) | 1.33 - 1.34 g/cm³ | [4][5] |

| Flash Point | 126.669 °C | [4][5] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, chloroform) | [4] |

| pKa (Predicted) | 12.19 ± 0.40 | [4] |

| CAS Number | 74626-47-4 | [1] |

Structural Confirmation: The Role of Spectroscopy

While specific, publicly available spectral data for 1H-indazole-5-carbonitrile is limited, its structure can be confidently elucidated using standard spectroscopic techniques. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict spectroscopic data and provide insights into the molecule's electronic properties.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonitrile group.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the eight carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[7]

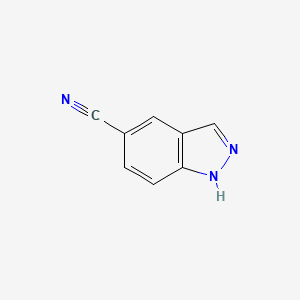

Caption: Chemical structure of 1H-indazole-5-carbonitrile.

Synthesis and Reactivity

The synthesis of 1H-indazole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the modification of a pre-existing indazole core.[4] Indazoles, as heteroaromatic compounds, readily undergo electrophilic substitution reactions such as halogenation, nitration, and acylation.[8] The presence of the imino hydrogen makes alkylation and acylation reactions particularly facile.[8]

A general synthetic approach starts with an indazole compound, which is then subjected to reactions to introduce the carbonitrile group at the 5-position.[4]

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual step-by-step methodology for the synthesis of 1H-indazole-5-carbonitrile, based on common organic synthesis principles.

-

Starting Material: Begin with a suitable substituted indazole precursor.

-

Introduction of a Leaving Group: Activate the 5-position of the indazole ring by introducing a good leaving group, such as a halogen (e.g., bromine), through an electrophilic halogenation reaction.

-

Cyanation Reaction: Displace the leaving group with a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a nucleophilic aromatic substitution reaction (e.g., a Rosenmund-von Braun reaction).

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure 1H-indazole-5-carbonitrile.

Caption: A conceptual workflow for the synthesis of 1H-indazole-5-carbonitrile.

Applications in Drug Discovery and Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] These include the antiemetic Granisetron, the anti-inflammatory drug Benzydamine, and several tyrosine kinase inhibitors used in cancer therapy such as Axitinib and Pazopanib.[9][11] 1H-indazole-5-carbonitrile serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1]

The indazole nucleus can act as a bioisostere for other aromatic systems like indole, offering a similar spatial arrangement while possessing a different electronic profile.[10] This substitution can lead to improved pharmacological properties, such as enhanced binding affinity to target proteins or a more favorable metabolic profile.[10]

Role as a Pharmacophore in Kinase Inhibition

Many indazole-containing compounds function as kinase inhibitors.[12] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The indazole moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a crucial interaction for potent inhibition.

Caption: Simplified signaling pathway illustrating kinase inhibition by an indazole derivative.

Safety and Handling

1H-Indazole-5-carbonitrile is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][14]

Conclusion

1H-Indazole-5-carbonitrile is a chemical compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile chemical nature, stemming from the indazole core and the reactive carbonitrile group, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents. As research into indazole-based compounds continues, the importance of 1H-indazole-5-carbonitrile as a key synthetic intermediate is likely to grow.

References

-

ChemBK. (2024, April 9). 1H-indazole-5-carbonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-indazole-5-carbonitrile (C8H5N3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

-

The University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). 1H-Indazole-1-acetonitrile|Research Chemical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 1h-indazole-5-carbonitrile (C8H5N3) [pubchemlite.lcsb.uni.lu]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caribjscitech.com [caribjscitech.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Research Applications of 1H-Indazole-5-carbonitrile: A Cornerstone in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1H-indazole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2][3] Its thermodynamic stability, coupled with its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the N2 atom), makes it an ideal bioisostere for native structures like indole.[1][4] This unique electronic profile allows indazole-containing molecules to form critical interactions within the binding pockets of enzymes, particularly the hinge region of protein kinases.[4][5]

Within this important class of compounds, 1H-indazole-5-carbonitrile stands out as a particularly valuable starting material and synthetic intermediate. The nitrile group at the C-5 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast potential for molecular diversification.[6][7] This guide provides an in-depth exploration of how 1H-indazole-5-carbonitrile is leveraged in research, focusing on its pivotal role in the synthesis of targeted therapeutics and the systematic exploration of structure-activity relationships (SAR).

Core Application: A Versatile Precursor for Kinase Inhibitors

The primary and most impactful use of 1H-indazole-5-carbonitrile in research is as a foundational building block for the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The indazole moiety itself is adept at forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4][5]

The strategic placement of the carbonitrile at the 5-position provides a crucial vector for chemists to build out the molecule, exploring the solvent-exposed regions of the ATP-binding pocket. This exploration is fundamental to achieving both high potency and selectivity for the target kinase. The nitrile group is readily converted into other functional groups, such as amides, amines, and carboxylic acids, which are then used to attach larger, more complex side chains. This systematic modification is the essence of SAR studies aimed at optimizing drug candidates.[8]

Workflow: From Building Block to Potent Inhibitor

The journey from 1H-indazole-5-carbonitrile to a final, highly active kinase inhibitor typically follows a multi-step synthetic sequence designed for diversification. The nitrile group serves as a key anchor point for introducing functionality that will ultimately dictate the compound's biological activity and pharmacokinetic profile.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 1H-Indazole Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of the 1H-Indazole-5-carbonitrile Scaffold

The 1H-indazole, a bicyclic heterocyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern drug discovery.[1][2] Its prevalence in clinically approved drugs and late-stage clinical candidates stems from its unique physicochemical properties. The 1H-indazole tautomer is thermodynamically more stable than its 2H-indazole counterpart, making it the predominant form in physiological conditions.[1] This scaffold is often considered a "privileged structure" due to its ability to act as a bioisostere for endogenous structures like indole, presenting a hydrogen bond donor (at N1) and an additional nitrogen atom that can serve as a hydrogen bond acceptor.[3] This dual functionality allows it to form critical interactions with a wide array of biological targets, particularly the hinge region of protein kinases.[3][4]

The addition of a carbonitrile (-C≡N) group at the 5-position of the 1H-indazole ring creates the 1H-indazole-5-carbonitrile scaffold. This functional group is of particular strategic importance; the nitrile moiety is a versatile synthetic handle, can participate in hydrogen bonding, and often enhances metabolic stability and cell permeability, making this specific scaffold a highly attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with this core, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for its evaluation.

Part 1: Anticancer Activity - The Forefront of Indazole Research

The most extensively documented biological activity of the 1H-indazole-5-carbonitrile scaffold and its derivatives is in the field of oncology. These compounds have demonstrated potent activity against a multitude of cancer types by modulating key signaling pathways that govern cell proliferation, survival, and metastasis.

Mechanism of Action: Potent Kinase Inhibition

The indazole moiety is a quintessential "hinge-binder," adept at targeting the ATP-binding pocket of numerous protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.[4] Indazole-based compounds, including those with the 5-carbonitrile feature, have been successfully developed as inhibitors of both tyrosine kinases and serine/threonine kinases.[4][5]

Several FDA-approved anticancer drugs, such as Axitinib (a VEGF/PDGF receptor inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, validating its therapeutic utility.[4][6] Derivatives of the 1H-indazole scaffold have shown inhibitory activity against a wide range of cancer-relevant kinases:

-

c-Kit, PDGFRβ, and FLT3: A multi-kinase inhibitor bearing the indazole scaffold demonstrated potent inhibition of these receptor tyrosine kinases, which are crucial drivers in various hematological malignancies and solid tumors.[1]

-

Epidermal Growth Factor Receptor (EGFR): Structure-based design has led to 1H-indazole analogues that act as irreversible and mutant-selective EGFR inhibitors, with significant activity against the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC).[1]

-

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative Entrectinib is a potent ALK inhibitor with an IC50 value of 12 nM, used in the treatment of ALK-positive tumors.[1][6]

-

Extracellular Signal-Regulated Kinase (ERK1/2): Through structure-guided design, 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway, with IC50 values in the low nanomolar range against both the enzyme and cancer cell lines like HT29.[1][7]

-

Pim Kinases: The three Pim serine/threonine kinases are attractive targets in cancer therapy. 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent, pan-Pim inhibitors.[8]

-

Fibroblast Growth Factor Receptor (FGFR): 1H-indazole derivatives have been reported as potent inhibitors of FGFR, a receptor tyrosine kinase family whose dysregulation is implicated in various cancers.[5]

Caption: A typical workflow for drug discovery based on a privileged scaffold.

Protocol 1: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity. [9][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound. [11][12]

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 1H-indazole-5-carbonitrile scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its proven success as a core component of potent kinase inhibitors for cancer therapy is well-established. Furthermore, compelling evidence highlights its significant potential in developing novel anti-inflammatory and antimicrobial agents. The inherent "drug-like" properties of the scaffold, combined with the synthetic versatility of the 5-carbonitrile group, ensure its continued prominence in drug discovery programs.

Future research should focus on the rational design of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects. Exploring novel therapeutic areas beyond oncology and inflammation, such as neurodegenerative diseases and viral infections, could uncover new applications. [2]The integration of computational modeling, structure-based drug design, and high-throughput screening will undoubtedly accelerate the journey of new 1H-indazole-5-carbonitrile-based compounds from the laboratory to the clinic.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available at: [Link]

-

Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. OUCI. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

-

Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PubMed Central. Available at: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. Available at: [Link]

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. Available at: [Link]

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PubMed Central. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

-

Structures and activities of indazole derivatives 9 u–z. ResearchGate. Available at: [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar. Available at: [Link]

-

Representative biologically active 1H‐indazoles and 1H‐pyrazoles. ResearchGate. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery - From Serendipitous Discovery to Targeted Therapeutics

Abstract

The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of biologically active compounds across diverse therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery and history of indazole-based compounds, explores the evolution of their synthetic methodologies, and delves into their significant applications in modern drug discovery, with a focus on their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

A Historical Perspective: The Dawn of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer first synthesized the indazole core, initially referring to it as "benzopyrazole," by heating ortho-hydrazine cinnamic acid.[2][3] This foundational discovery, an offshoot of his Nobel Prize-winning work on purines and sugars, laid the groundwork for over a century of research into this fascinating heterocyclic system.[4][5]

Initially, the development of indazole chemistry was slow, with its unique biological potential remaining largely unexplored for several decades. It wasn't until the mid-20th century that the therapeutic promise of indazole derivatives began to be recognized, with the discovery of the anti-inflammatory properties of compounds like benzydamine.[2] This marked a turning point, sparking greater interest in the synthesis and biological evaluation of novel indazole-based molecules. The subsequent decades witnessed an explosion in indazole research, leading to the discovery of potent and selective agents for a wide array of diseases, solidifying the indazole nucleus as a cornerstone of modern medicinal chemistry.[6]

The Art and Science of Indazole Synthesis: From Classical Reactions to Modern Innovations

The construction of the indazole core has been a subject of intense investigation, leading to the development of a diverse toolbox of synthetic methodologies. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Strategies

The earliest methods for indazole synthesis, while still relevant, often required harsh reaction conditions.

A variation of the more widely known Fischer indole synthesis, this method involves the cyclization of o-hydrazinobenzoic acids or their derivatives under thermal conditions to form indazolones, which can then be converted to indazoles.[7]

Experimental Protocol: A Representative Fischer Indazole Synthesis

-

Starting Material: o-Hydrazinobenzoic acid.

-

Reaction: Heat the o-hydrazinobenzoic acid at a high temperature (typically >200 °C).

-

Cyclization: Intramolecular condensation occurs, leading to the formation of 1H-indazol-3(2H)-one.

-

Work-up: The reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.

-

Conversion (Optional): The resulting indazolone can be further modified, for example, by reduction to yield the indazole.

Developed by Paul Jacobson in 1908, this method provides a route to 3-unsubstituted indazoles starting from o-toluidine. The key steps involve N-acetylation, nitrosation, and subsequent thermal rearrangement and cyclization.

Experimental Protocol: A Representative Jacobson Indazole Synthesis

-

Acetylation: Acetylate o-toluidine using acetic anhydride.

-

Nitrosation: Treat the resulting N-acetyl-o-toluidine with a nitrosating agent (e.g., sodium nitrite in acidic medium) to form N-acetyl-N-nitroso-o-toluidine.

-

Cyclization: Heat the N-nitroso compound in an inert solvent. This induces a rearrangement and cyclization to form 1-acetyl-1H-indazole.

-

Hydrolysis: Remove the acetyl group by hydrolysis to yield the final 1H-indazole product.

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions and other modern synthetic techniques has revolutionized the synthesis of indazoles, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[8][9]

Palladium catalysts are widely used to construct the indazole core through intramolecular C-N bond formation. A common strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones.[10] The synthesis of the kinase inhibitor Axitinib utilizes a key palladium-catalyzed Heck reaction.[11]

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C-N and N-N bond formation in the synthesis of both 1H- and 2H-indazoles.[7] An alternative synthesis of Axitinib has been developed using two CuI-catalyzed coupling reactions.[12]

In recent years, there has been a growing emphasis on developing metal-free synthetic routes to minimize environmental impact. These methods often rely on oxidative C-N bond formation or other novel cyclization strategies.[7]

Logical Relationship of Synthetic Approaches

Caption: Evolution of synthetic routes to the indazole core.

Medicinal Chemistry Applications: Indazoles as Therapeutic Agents

The versatility of the indazole scaffold has been exploited to develop drugs for a wide range of diseases, most notably in oncology and for the management of chemotherapy-induced side effects.[13]

Indazole-Based Kinase Inhibitors in Oncology

A significant number of FDA-approved indazole-containing drugs are kinase inhibitors, which play a crucial role in cancer therapy by blocking signaling pathways that promote tumor growth and proliferation.[14]

-

Mechanism of Action: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[15][16][17] By inhibiting these receptors, Pazopanib disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[3][18]

-

Therapeutic Use: Approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[16]

Signaling Pathway Targeted by Pazopanib

Caption: Pazopanib inhibits VEGFR/PDGFR signaling to block angiogenesis.

-

Mechanism of Action: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[19][20] Its primary mechanism is the inhibition of tumor angiogenesis.[21][22] Axitinib has also been shown to inhibit other tyrosine kinases, such as c-KIT and PDGFR.[19]

-

Therapeutic Use: Used for the treatment of advanced renal cell carcinoma.[19]

Indazoles in Supportive Care: 5-HT3 Receptor Antagonists

-

Mechanism of Action: Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[4][23] Chemotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which triggers the vomiting reflex.[23][24] Granisetron blocks these receptors, thereby preventing nausea and vomiting.[25][26]

-

Therapeutic Use: Used to prevent chemotherapy- and radiotherapy-induced nausea and vomiting.[4]

Experimental Workflow for 5-HT3 Receptor Antagonist Discovery

Caption: A typical drug discovery workflow for a 5-HT3 antagonist.

Structure-Activity Relationships (SAR) of Indazole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the indazole scaffold. Key modifications to the indazole ring and its substituents can significantly impact binding affinity and selectivity for the target kinase. For example, in the development of ERK1/2 inhibitors, substitutions on the indazole amide were systematically explored to optimize potency.[27] Similarly, for PI3K inhibitors, modifications on the indazole ring were found to be crucial for activity, with the isosteric replacement of the indazole with a pyrazolopyridine ring leading to a decrease in inhibitory potency.[28]

| Drug | Primary Target(s) | Therapeutic Area |

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology |

| Axitinib | VEGFR | Oncology |

| Granisetron | 5-HT3 Receptor | Supportive Care (Antiemetic) |

Future Directions and Conclusion

The journey of indazole-based compounds, from their initial synthesis by Emil Fischer to their current status as key therapeutic agents, is a testament to the power of chemical synthesis and medicinal chemistry. The indazole scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders.[7] The development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly will undoubtedly accelerate the discovery of the next generation of indazole-based drugs. As our understanding of the biological roles of various molecular targets deepens, the "privileged" indazole scaffold is poised to play an even more significant role in the future of medicine.

References

-

Pharmacology of Granisetron (Kytril) ; Mechanism of action, Absorption, Metabolism, Uses, Effects - YouTube. (2025). Retrieved from [Link]

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Retrieved from [Link]

-

Axitinib - Wikipedia. (n.d.). Retrieved from [Link]

-

Pazopanib - Wikipedia. (n.d.). Retrieved from [Link]

-

Granisetron - PubChem. (n.d.). Retrieved from [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). Retrieved from [Link]

-

What is the mechanism of Granisetron? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Indazole - Wikipedia. (n.d.). Retrieved from [Link]

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.). Retrieved from [Link]

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. (n.d.). Retrieved from [Link]

-

Granisetron - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. (n.d.). Retrieved from [Link]

-

Structure and synthesis of indazole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (2025). Retrieved from [Link]

-

GRANISETRON - New Drug Approvals. (2013). Retrieved from [Link]

-

Axitinib (Inlyta) - Cancer Research UK. (n.d.). Retrieved from [Link]

-

Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. (2015). Retrieved from [Link]

-

Axitinib - Action Kidney Cancer. (n.d.). Retrieved from [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (2025). Retrieved from [Link]

-

Synthesis of Axitinib. (n.d.). Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (2025). Retrieved from [Link]

-

Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential - ResearchGate. (2025). Retrieved from [Link]

-

Recent synthetic approaches to 1H- and 2H-indazoles (microreview) - ResearchGate. (2025). Retrieved from [Link]

-

A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase - World Scientific Publishing. (2024). Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Pazopanib Hydrochloride. (n.d.). Retrieved from [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- US9580406B2 - Processes for the preparation of axitinib - Google Patents. (n.d.).

-

Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.). Retrieved from [Link]

-

Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

An Improved Process For The Preparation Of Granisetron Hydrochloride - Quick Company. (n.d.). Retrieved from [Link]

- Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka. (n.d.).

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). Retrieved from [Link]

-

Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 16. Pazopanib - Wikipedia [en.wikipedia.org]

- 17. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 19. Axitinib - Wikipedia [en.wikipedia.org]

- 20. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancerresearchuk.org [cancerresearchuk.org]

- 22. actionkidneycancer.org [actionkidneycancer.org]

- 23. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Granisetron - Wikipedia [en.wikipedia.org]

- 26. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 5-Cyano-1H-Indazole in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyano-1H-Indazole

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their unique ability to interact with a wide array of biological targets or impart desirable material properties. The indazole nucleus is one such scaffold, serving as a cornerstone in numerous therapeutic agents.[1][2] 5-Cyano-1H-indazole, a key derivative, represents a critical building block for drug discovery professionals. Its rigid, bicyclic structure, combined with the hydrogen bond donating N-H group, a hydrogen bond accepting pyridinic nitrogen, and the versatile cyano functional group, makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4]

This guide provides an in-depth exploration of the core physicochemical properties of 5-cyano-1H-indazole. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior, from its fundamental structure to its analytical characterization. The methodologies described herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity and three-dimensional structure is the bedrock upon which all further physicochemical analysis is built.

Core Compound Identifiers

The fundamental identifiers for 5-Cyano-1H-indazole are summarized below.

| Property | Value | Reference |

| CAS Number | 74626-47-4 | [5][6] |

| Molecular Formula | C₈H₅N₃ | [5][7] |

| Molecular Weight | 143.15 g/mol | [5][7][8] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C=NN2 | [5] |

| Synonyms | 1H-Indazole-5-carbonitrile, 5-Cyanoindazole | [6][8] |

Tautomerism and Structural Stability

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. For the parent indazole and its derivatives, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form.[1][9] This stability is a critical consideration in synthesis, purification, and biological activity, as the position of the proton dictates the hydrogen bonding capabilities of the molecule.

Definitive Structure by Single-Crystal X-Ray Crystallography

While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's atomic arrangement in the solid state.[10] It provides precise bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and understanding structure-activity relationships (SAR).

The causality behind this protocol is to produce a single, highly ordered crystal lattice suitable for diffraction, which is the fundamental requirement for structural solution.

-

Crystal Growth (Self-Validation System):

-

Objective: To grow a single crystal of sufficient size and quality. The success of this step is validated by the quality of the diffraction pattern obtained.

-

Methodology (Slow Evaporation):

-

Dissolve 5-10 mg of highly purified 5-cyano-1H-indazole in a minimal amount of a suitable solvent system (e.g., ethanol, chloroform, or a mixture like ethyl acetate/hexane).[6] Purity is paramount, as impurities can inhibit crystal formation.

-

Transfer the saturated solution to a small, clean vial.

-

Cover the vial with a cap containing a few pinholes. This controls the rate of solvent evaporation, which is inversely proportional to crystal quality. Slower evaporation allows molecules more time to arrange into an ordered lattice.

-

Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C). Temperature fluctuations can cause rapid precipitation, leading to polycrystalline material.

-

Monitor for crystal growth over several days to weeks.

-

-

-

Data Collection and Structure Refinement:

-

Objective: To obtain a high-resolution diffraction pattern and solve the electron density map to reveal the atomic structure.

-

Methodology:

-

Carefully select and mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

-

Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the raw data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[11]

-

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Summary of Physical Data

The following table summarizes key physicochemical data for 5-cyano-1H-indazole. Predicted values are common in chemical databases and provide useful estimates, but should always be confirmed experimentally.

| Property | Value / Description | Data Type | Reference |

| Appearance | Colorless to light yellow or off-white crystalline powder | Experimental | [6][8] |

| Melting Point | ~130-135 °C | Experimental | [6] |

| Boiling Point | 370.3 ± 15.0 °C | Predicted | [6] |

| pKa | 12.19 ± 0.40 | Predicted | [6] |

| Density | 1.33 ± 0.1 g/cm³ | Predicted | [6] |

Solubility Profile

Expertise & Experience: Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. For synthetic chemists, it dictates the choice of reaction solvents and purification methods. 5-Cyano-1H-indazole's structure—a rigid aromatic core with a polar cyano group and an N-H group capable of hydrogen bonding—suggests moderate solubility in polar organic solvents and poor solubility in water.

Trustworthiness: A robust solubility assessment requires reaching equilibrium, meaning the rate of dissolution equals the rate of precipitation. This is why a sufficient equilibration time (e.g., 24 hours) under controlled conditions is essential for a self-validating protocol.

-

Add an excess amount of 5-cyano-1H-indazole to a series of vials, each containing a known volume of a test solvent (e.g., water, ethanol, DMSO, chloroform). The excess solid ensures that a saturated solution is achieved.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Filtering through a 0.45 µm syringe filter is recommended.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector.

-

Calculate the solubility in units of mg/mL or mol/L.

Caption: Shake-flask method for equilibrium solubility measurement.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical profile is essential for routine identity confirmation, purity assessment, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon of the cyano group (C≡N) appearing in a characteristic region (~115-125 ppm). The carbons directly attached to nitrogen atoms will also have distinct chemical shifts.

-

Accurately weigh ~5-10 mg of 5-cyano-1H-indazole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] This multi-spectra approach provides a self-validating dataset, where proton-proton and proton-carbon correlations must be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Key Expected Vibrations:

-

C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. The presence of this peak is a key identifier for the cyano group.

-

N-H stretch: A moderate to broad band in the region of 3100-3500 cm⁻¹.

-

C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic indazole ring system.

-

C-H aromatic stretch: Bands typically above 3000 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities.[12] A well-developed HPLC method is essential for quality control.

-

Rationale: Reversed-phase HPLC is chosen because 5-cyano-1H-indazole is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid improves peak shape for nitrogen-containing heterocycles.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. A gradient is used to ensure that both polar and non-polar impurities are eluted and resolved.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12] Temperature control ensures reproducible retention times.

-

Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm, determined by UV-Vis spectroscopy).[12]

-

Injection Volume: 10 µL.

-

-

Self-Validation: The method's validity is confirmed by its ability to resolve the main peak from any impurities, provide a symmetrical peak shape, and demonstrate linearity over a range of concentrations.

Caption: Standard workflow for HPLC-based purity analysis.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: 5-Cyano-1H-indazole should be stored in a cool, dry place, often under refrigerated conditions (2-8°C), and protected from light to prevent potential degradation.[5][6][8]

-

Stability: As a heterocyclic aromatic compound, it is generally stable. However, prolonged exposure to strong acids, bases, or UV light could potentially lead to degradation.

-

Safety and Handling: The compound is reported to be an irritant to the eyes, respiratory system, and skin.[6] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[6]

Conclusion

5-Cyano-1H-indazole is a compound of significant interest due to its role as a versatile intermediate in the synthesis of high-value molecules. A thorough understanding of its physicochemical properties—from its definitive solid-state structure and solubility to its spectroscopic fingerprint and chromatographic behavior—is essential for its effective use. The protocols and data presented in this guide provide a robust framework for researchers to handle, characterize, and deploy this important chemical building block with confidence and scientific rigor.

References

-

INDOFINE Chemical Company. 5-CYANO-1H-INDAZOLE | 74626-47-4.

-

ChemScene. 5-Cyano-1H-indazole-3-carboxylic acid | 885520-03-6.

-

MySkinRecipes. 5-Cyano-1H-indazole-3-carboxylic acid.

-

Chemsrc. 5-Cyano-1H-indazole-3-carboxylic acid | CAS#:885520-03-6.

-

ChemicalBook. 1H-Indazole-1-carboxylic acid, 5-cyano-, 1,1-dimethylethyl ester.

-

ChemBK. 1H-indazole-5-carbonitrile.

-

PharmaBlock. Indazoles in Drug Discovery.

-

National Institutes of Health (NIH). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.

-

Wikipedia. Indazole.

-

Benchchem. A Comparative Guide to the Validation of Analytical Methods for 5-Iodo-1H-indazole-3-carboxylic Acid.

-

The Journal of Organic Chemistry. Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles.

-

Synfacts. Cu-Mediated Cyclization to Form 1H-Indazoles.

-

Santa Cruz Biotechnology. 5-Cyano-1H-indazole | CAS 74626-47-4.

-

The Pharma Innovation. A review on x-ray crystallography and it's applications.

-

Organic Chemistry Portal. Indazole synthesis.

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).

-

Chem-Impex. 1H-Indazole-5-carbonitrile.

-

European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).

-

University of New Orleans ScholarWorks. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.

-

Chem-Impex. 5-Hydroxy-1H-indazole.

-

PubChem. 1H-Indazole.

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

-

Molecules. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.

-

BLD Pharm. 3-Cyano-1H-indazole-5-carboxylic acid.

-

United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

-

International Journal of Mass Spectrometry. An infrared spectroscopic study of protonated and cationic indazole.

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

-

ResearchGate. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

-

Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.

-

ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

-

ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...

-

Moldb. 3-Cyano-1H-indazole-5-carboxylic acid.

-

ChemicalBook. Indazole | 271-44-3.

-

PubMed Central (PMC). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Cyano-1H-indazole-3-carboxylic acid [myskinrecipes.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 5-CYANO-1H-INDAZOLE | 74626-47-4 | INDOFINE Chemical Company [indofinechemical.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. migrationletters.com [migrationletters.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Tautomerism and Stability of 1H-Indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their tautomeric state, which dictates their hydrogen bonding capabilities, lipophilicity, and overall conformation. This technical guide provides an in-depth analysis of the tautomerism of 1H-indazole-5-carbonitrile, a key intermediate in drug synthesis. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational principles from extensive studies on the parent indazole scaffold and its substituted analogues. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications of its stability for drug design and development.

Introduction: The Pivotal Role of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic heteroaromatic compound, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The position of the single proton on one of the two nitrogen atoms in the pyrazole ring gives rise to these distinct isomers, which often exhibit different physicochemical and pharmacological properties. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form for the unsubstituted indazole.[3][4] This stability is largely attributed to its benzenoid character, which confers greater aromaticity compared to the quinonoid nature of the 2H-tautomer.[4]

The introduction of substituents onto the indazole ring can influence this tautomeric equilibrium. The 5-cyano substituent in 1H-indazole-5-carbonitrile is an electron-withdrawing group, which can modulate the electron density of the entire ring system. Understanding how this substituent affects the relative stability of the 1H and 2H tautomers is crucial for predicting the molecule's behavior in biological systems and for designing synthetic routes.

This guide will serve as a comprehensive resource for researchers, enabling them to approach the synthesis and application of 1H-indazole-5-carbonitrile derivatives with a solid understanding of their tautomeric landscape.

Theoretical Framework: 1H vs. 2H Tautomers of Indazole-5-carbonitrile

The two principal tautomers of indazole-5-carbonitrile are the 1H and 2H forms, as illustrated below.

Caption: The two primary tautomeric forms of indazole-5-carbonitrile.

The 1H-tautomer possesses a benzenoid structure, which is characterized by a high degree of aromatic stabilization. In contrast, the 2H-tautomer has a quinonoid structure, which is generally higher in energy. For the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ/mol.[5]

The electron-withdrawing nature of the cyano group at the 5-position is expected to influence the electron distribution in the benzene ring. However, it is predicted that this effect is not substantial enough to overcome the inherent aromatic stability of the benzenoid system. Therefore, the 1H-tautomer of indazole-5-carbonitrile is overwhelmingly predicted to be the more stable and predominant form .

Experimental Characterization of Tautomerism

A multi-pronged experimental approach is essential to unequivocally determine the tautomeric equilibrium of indazole-5-carbonitrile.

Caption: Experimental workflow for tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Atom | 1H-Tautomer (Predicted δ, ppm) | 2H-Tautomer (Predicted δ, ppm) | Rationale for Distinction |

| ¹H NMR | |||

| N-H | ~13.5 (broad s) | ~11.0 (broad s) | The N1-H proton in the 1H-tautomer is typically more deshielded. |

| H-3 | ~8.2 (s) | ~8.5 (s) | The chemical shift of H-3 is influenced by the position of the N-H proton. |

| H-4 | ~8.6 (s) | ~8.1 (d) | H-4 in the 1H-tautomer is a singlet due to its proximity to the cyano group. |

| H-6 | ~7.8 (d) | ~7.9 (d) | |

| H-7 | ~7.9 (d) | ~8.8 (s) | H-7 in the 2H-tautomer is adjacent to the sp² nitrogen, leading to significant deshielding. |

| ¹³C NMR | |||

| C-3 | ~135 | ~145 | |

| C-3a | ~122 | ~128 | |

| C-4 | ~125 | ~115 | |

| C-5 | ~110 | ~112 | Carbon bearing the nitrile group. |

| C-CN | ~119 | ~118 | Nitrile carbon. |

| C-6 | ~128 | ~130 | |

| C-7 | ~112 | ~125 | |

| C-7a | ~140 | ~148 | Bridgehead carbon. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-indazole-5-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can solubilize both tautomers and its residual proton signal does not interfere with the aromatic region.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Analysis: Integrate the signals in the aromatic region. The presence of a single set of signals corresponding to the predicted values for the 1H-tautomer would indicate its predominance. The appearance of a minor set of signals could suggest a tautomeric equilibrium.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for the benzenoid 1H-tautomer and the quinonoid 2H-tautomer.[7][8] The 2H-tautomer typically absorbs at longer wavelengths compared to the 1H-tautomer.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of 1H-indazole-5-carbonitrile in solvents of varying polarity, such as hexane, acetonitrile, and methanol.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

-

Analysis: The 1H-tautomer is expected to show a characteristic absorption spectrum with fine structure.[7] A significant shift in the absorption maxima or the appearance of new bands in different solvents could indicate a shift in the tautomeric equilibrium. However, based on the expected stability of the 1H-form, minimal solvatochromism related to tautomerism is anticipated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[9] This technique can unambiguously determine the positions of all atoms, including the hydrogen on the nitrogen, thus confirming the molecular structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of 1H-indazole-5-carbonitrile suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and connectivity. The location of the hydrogen atom on N1 would confirm the 1H-tautomer in the solid state.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers.[10][11] By calculating the ground-state energies of the 1H and 2H forms, the thermodynamic equilibrium constant can be estimated.

Caption: Workflow for computational analysis of tautomer stability.

Methodology: DFT Calculations

-

Structure Building: Construct the 3D structures of both the 1H- and 2H-tautomers of indazole-5-carbonitrile.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a functional such as B3LYP with a basis set like 6-31G(d,p).

-

Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate energy values.

-

Thermochemical Analysis: From the output, extract the Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (K_eq) for the tautomerization reaction.

Predicted Relative Stability: Computational studies on the parent indazole have shown the 1H-tautomer to be more stable. It is anticipated that similar calculations for 1H-indazole-5-carbonitrile will confirm the greater stability of the 1H-form, with a predicted energy difference of approximately 15-20 kJ/mol in the gas phase.

Implications for Drug Development

The predominance of the 1H-tautomer of indazole-5-carbonitrile has significant consequences for drug design and development:

-

Target Binding: The 1H-tautomer presents a specific array of hydrogen bond donors (N1-H) and acceptors (N2 and the nitrile group). This defined pharmacophore is critical for molecular recognition and binding to biological targets such as protein kinases.

-

Physicochemical Properties: The greater aromaticity and predicted higher stability of the 1H-tautomer influence its solubility, lipophilicity (LogP), and crystal packing, all of which are key parameters in drug formulation and pharmacokinetics.

-

Synthetic Strategy: Synthetic routes designed to produce derivatives of indazole-5-carbonitrile should account for the fact that the 1H-tautomer is the thermodynamically favored product.

Conclusion

Based on a comprehensive analysis of the fundamental principles of indazole chemistry, it is concluded that 1H-indazole-5-carbonitrile exists predominantly as the 1H-tautomer in both solution and the solid state. This stability is a direct consequence of the aromatic benzenoid character of the 1H-form, which is not significantly perturbed by the electron-withdrawing 5-cyano substituent. For researchers in drug development, a thorough understanding of this tautomeric preference is essential for rational drug design, guiding synthetic strategies, and interpreting structure-activity relationships. The experimental and computational protocols outlined in this guide provide a robust framework for the characterization of this and other substituted indazole derivatives.

References

- Elguero, J., Claramunt, R. M., & Fruchier, A. (1977). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Organic Magnetic Resonance, 9(4), 235-237.

-

Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

- Boyd, M. J., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(4), 2045-2057.

-

ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

- Tandon, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1493-1517.

-

ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole. Available at: [Link]

-

PubChemLite. (n.d.). 1h-indazole-5-carbonitrile (C8H5N3). Available at: [Link]

-

ResearchGate. (n.d.). The structures of tautomers of indazole, as well as 1H-indazole-derived.... Available at: [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b.... Available at: [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Available at: [Link]

-